Ethyl 2,6-dimethoxy-4-methylbenzoate
CAS No.: 5471-94-3
Cat. No.: VC19731020
Molecular Formula: C12H16O4
Molecular Weight: 224.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5471-94-3 |
|---|---|
| Molecular Formula | C12H16O4 |
| Molecular Weight | 224.25 g/mol |
| IUPAC Name | ethyl 2,6-dimethoxy-4-methylbenzoate |
| Standard InChI | InChI=1S/C12H16O4/c1-5-16-12(13)11-9(14-3)6-8(2)7-10(11)15-4/h6-7H,5H2,1-4H3 |
| Standard InChI Key | JJCYMDPFONTGPL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1OC)C)OC |
Introduction
Molecular Structure and Spectral Characteristics
Structural Elucidation
Ethyl 2,6-dimethoxy-4-methylbenzoate (CHO) belongs to the family of ortho- and para-substituted benzoic acid derivatives. Its IUPAC name derives from the benzoic acid backbone, where methoxy (-OCH) groups occupy positions 2 and 6, a methyl (-CH) group resides at position 4, and an ethyl ester (-COOCHCH) completes the substitution pattern at position 1 . The compound’s molecular weight is 236.25 g/mol, with a calculated exact mass of 236.1049 Da.
Key structural features include:
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Methoxy groups: Electron-donating substituents that influence electronic distribution and reactivity.
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Methyl group: Enhances lipophilicity and steric hindrance at the para position.
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Ethyl ester: A common functional group in pharmaceuticals and agrochemicals due to its metabolic stability.
Synthetic Methodologies
Direct Esterification of the Corresponding Acid
The most straightforward route involves Fischer esterification of 2,6-dimethoxy-4-methylbenzoic acid with ethanol under acidic conditions:
This method typically requires refluxing with a catalytic amount of sulfuric acid, yielding the ester in moderate to high purity .
Alkylation of Phenolic Intermediates
An alternative approach employs 2,6-dimethoxy-4-methylphenol as a precursor. Alkylation with ethyl bromide in the presence of a base (e.g., KCO) facilitates ester formation:
Copper(I) chloride has been reported to enhance reaction efficiency in similar systems, achieving yields up to 98% under autoclave conditions .
Table 1: Comparative Synthesis Routes
| Method | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Fischer esterification | HSO, reflux | ~75% | >90% |
| Alkylation | EtBr, KCO, CuCl | ~98% | >99% |
Physicochemical Properties
Solubility and Stability
Ethyl 2,6-dimethoxy-4-methylbenzoate is anticipated to exhibit:
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Solubility: High solubility in organic solvents (e.g., ethyl acetate, dichloromethane) and limited solubility in water (<1 mg/mL) .
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Stability: Resistance to hydrolysis under neutral conditions but susceptible to base-catalyzed saponification.
Thermal Properties
Differential scanning calorimetry (DSC) of analogous esters reveals melting points between 80–100°C and decomposition temperatures exceeding 200°C .
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